REACTION_CXSMILES
|
[H-].[Na+].[N:3]1([CH2:9][C:10]2[CH:11]=[C:12]([OH:16])[CH:13]=[CH:14][CH:15]=2)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Br[CH2:18][CH2:19][CH2:20][C:21]#[N:22]>CN(C)C=O>[N:3]1([CH2:9][C:10]2[CH:11]=[C:12]([CH:13]=[CH:14][CH:15]=2)[O:16][CH2:18][CH2:19][CH2:20][C:21]#[N:22])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)CC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 24 h
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate which
|
Type
|
WASH
|
Details
|
was washed with water and brine
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CC=1C=C(OCCCC#N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |